![molecular formula C15H20N4O B2360130 2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one CAS No. 1798040-26-2](/img/structure/B2360130.png)
2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[74002,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one is a compound with a structure characterized by a unique arrangement of carbon, nitrogen, and hydrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one involves multiple steps. Typically, the process begins with the preparation of intermediate compounds through condensation and cyclization reactions. The final product is obtained through careful control of temperature, pH, and the use of specific catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound might involve the scaling up of laboratory procedures. This includes optimized reaction conditions to ensure high yield and purity. Continuous flow processes and the use of advanced reactor designs can enhance efficiency and reduce waste.
化学反应分析
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: It reacts with oxidizing agents to form ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Both nucleophilic and electrophilic substitutions can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but halogenated solvents and catalysts like palladium on carbon are often used.
Major Products:
Oxidation yields different forms of oxo compounds.
Reduction products are generally alcohols.
Substitution can introduce various functional groups, altering the compound's reactivity and properties.
科学研究应用
2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one finds applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a subject of study for reaction mechanisms.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Possible applications in material science for the development of new polymers and coatings.
作用机制
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: It may inhibit or activate pathways related to cell signaling, metabolic processes, or gene expression.
The mechanism of action often involves binding to active sites or allosteric sites, altering the function of the target molecules.
相似化合物的比较
Tetrazole derivatives: Similar structure but varying in specific substituents.
Triazines: Another class of nitrogen-rich heterocycles.
Azepines: Compounds with a similar ring system but different nitrogen positioning.
Conclusion
2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one is a fascinating compound with diverse applications in scientific research and industry. Its complex structure and reactivity offer numerous opportunities for exploration in both theoretical and practical chemistry.
属性
IUPAC Name |
2,2-dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-7-13-16-8-11-9-18(14(20)15(2,3)4)6-5-12(11)19(13)17-10/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEJJHORGKJXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C(C)(C)C)C=NC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
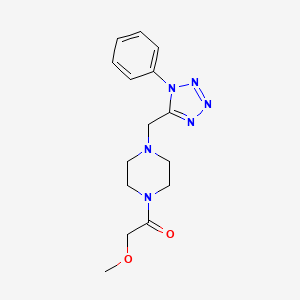
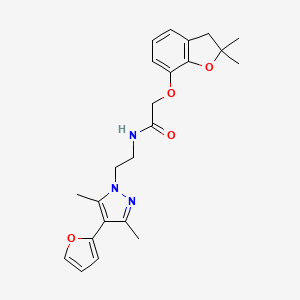
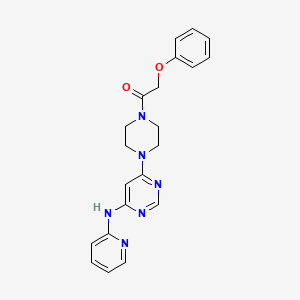
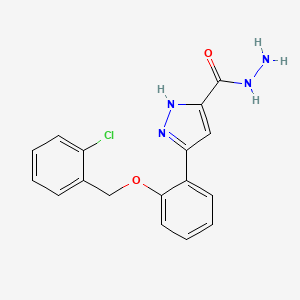
![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)
![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)
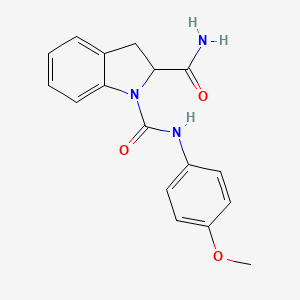
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)
